REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[C:12](=[O:13])[CH2:11][CH2:10][C:9]2=O)=[CH:4][CH:3]=1.P(Br)(Br)([Br:17])=O>CC#N>[Br:17][C:9]1[CH2:10][CH2:11][C:12](=[O:13])[C:8]=1[C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C1C(CCC1=O)=O
|
Name
|
|
Quantity
|
260 mL
|
Type
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solvent
|
Smiles
|
CC#N
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Name
|
Na2HPO4
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Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Br)(Br)Br
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
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Details
|
the sides of the reaction flask were washed with an additional 100 ml of dry MeCN
|
Type
|
ADDITION
|
Details
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In a separate flask containing 150 mL of MeCN
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Type
|
TEMPERATURE
|
Details
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cooled to rt
|
Type
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CUSTOM
|
Details
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The reaction mixture was quenched with 1N KOH to a final pH of <8.0
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Type
|
CUSTOM
|
Details
|
During the quench
|
Type
|
CUSTOM
|
Details
|
the precipitation of insolubles
|
Type
|
CUSTOM
|
Details
|
The bottom oily layer and aqueous layer were separated
|
Type
|
ADDITION
|
Details
|
The top MeCN layer containing the product
|
Type
|
FILTRATION
|
Details
|
was filtered over a small plug of solka floc, which
|
Type
|
WASH
|
Details
|
was then rinsed with one bed volume of MeCN
|
Type
|
CONCENTRATION
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Details
|
The combined MeCN layers were then concentrated to a final volume of 500 mL
|
Type
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ADDITION
|
Details
|
To the concentrated solution was added 600 mL of water at rt
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Type
|
WAIT
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Details
|
After aging for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
the remaining 700 mL of water were added drop-wise
|
Type
|
WAIT
|
Details
|
After 45 min
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
the slurry was filtered
|
Type
|
WASH
|
Details
|
washed with 100 mL of water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 25° C.
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(CC1)=O)C1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |